Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a diethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common method starts with the condensation of 4-(chlorosulfonyl)benzoic acid with diethylamine to form 4-(diethylsulfamoyl)benzoic acid . This intermediate is then esterified using methanol to obtain the corresponding methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[4-(diethylsulfamoyl)benzoyl]oxy}benzoate: Shares a similar benzoyl and diethylsulfamoyl structure but lacks the tetrahydroisoquinoline moiety.
2-(4’-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones: Contains the diethylsulfamoyl group but differs in the overall structure and functional groups.
Uniqueness
Methyl 4-({2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its combination of a benzoyl group, a tetrahydroisoquinoline moiety, and a diethylsulfamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C31H36N2O8S |
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Molecular Weight |
596.7 g/mol |
IUPAC Name |
methyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C31H36N2O8S/c1-6-32(7-2)42(36,37)25-14-10-21(11-15-25)30(34)33-17-16-23-18-28(38-3)29(39-4)19-26(23)27(33)20-41-24-12-8-22(9-13-24)31(35)40-5/h8-15,18-19,27H,6-7,16-17,20H2,1-5H3 |
InChI Key |
GLBAUXMBTJMWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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